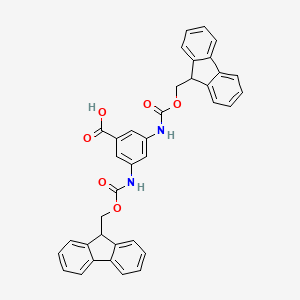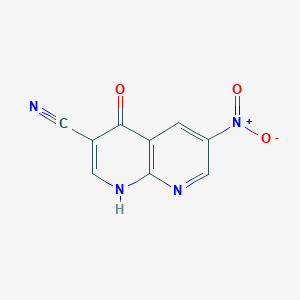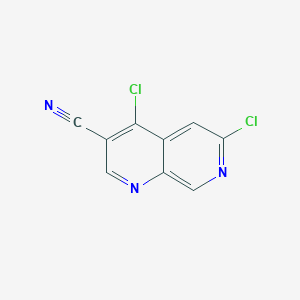![molecular formula C8H16N2 B1320739 2,7-二氮杂螺[4.5]癸烷 CAS No. 40865-50-7](/img/structure/B1320739.png)
2,7-二氮杂螺[4.5]癸烷
描述
2,7-Diazaspiro[4.5]decane is a useful research compound. Its molecular formula is C8H16N2 and its molecular weight is 140.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,7-Diazaspiro[4.5]decane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,7-Diazaspiro[4.5]decane including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
超分子排列
- 晶体学分析: 对环己烷-5-螺环脲衍生物,包括2,7-二氮杂螺[4.5]癸烷的晶体学分析显示它们的无溶剂晶体以及取代基在超分子排列中的作用。这对于理解和操纵分子相互作用和晶体结构具有重要意义(Graus et al., 2010)。
NMR分析
- NMR测定相对构型: 使用13C、15N和17O NMR分析了1,4-二氮杂螺[4.5]癸烷,包括2,7-二氮杂螺[4.5]癸烷的相对构型。这项研究为了解它们的立体化学和互变异构平衡提供了见解,这对于理解它们的化学性质至关重要(Guerrero-Alvarez et al., 2004)。
合成和功能化
- 螺环系统的合成: 开发了甲基取代的螺环系统的合成方法,包括2,7-二氮杂螺[4.5]癸烷。这些系统对于药物应用至关重要,并且允许进一步的功能化(Smith et al., 2016)。
- 一步合成: 开发了一种新颖的一步合成方法,用于具有外环双键的二氮杂螺[4.5]癸烷骨架,这对于更高效地创建复杂的分子结构具有重要意义(Li et al., 2014)。
结构研究
- 晶体结构分析: 像Rohlíček等人(2010)进行的研究
已经分析了类似(8S)-8-甲基-6,9-二氮杂螺[4.5]癸烷-7,10-二酮的化合物的晶体结构,为了解它们的分子构象和氢键模式提供了见解。这对于理解这些化合物的物理和化学性质至关重要(Rohlíček等人,2010)。
药物发现应用
- 在治疗高血压中的潜力: 基于2,7-二氮杂螺[4.5]癸烷的化合物已被确认为治疗高血压的有效抑制剂,表明其在药物化学中的潜力(Kato et al., 2013)。
设计新型支架
- 受天然产物启发: 受生物活性天然产物启发,设计了新型螺环支架,包括2,7-二氮杂螺[4.5]癸烷等结构。这对于开发新药物至关重要(Jenkins et al., 2009)。
氟化作用
- 氟化的影响: 像Simić等人(2021)进行的研究调查了氟化对1,3-二氮杂螺[4.5]癸烷等化合物的影响,提供了关于这些修饰如何影响分子相互作用和晶体结构的见解(Simić等人,2021)。
合成方法学
- 高效合成方法: 针对类似1,3-二氮杂螺[4.5]癸烷-2,4-二酮的化合物的高效合成方法的研究展示了化学合成技术的进步,使得这些化合物的生产更加便捷(Pardali et al., 2021)。
作用机制
Target of Action
The primary target of 2,7-Diazaspiro[4.5]decane derivatives is the Receptor Interaction Protein Kinase 1 (RIPK1) . RIPK1 plays a crucial role in necroptosis, a form of programmed lytic cell death, which is a significant driver in various inflammatory diseases .
Mode of Action
2,7-Diazaspiro[4.5]decane derivatives inhibit the kinase activity of RIPK1, thereby blocking the activation of the necroptosis pathway . This inhibition has shown therapeutic potential in many human diseases .
Biochemical Pathways
The inhibition of RIPK1 by 2,7-Diazaspiro[4.5]decane derivatives affects the necroptosis pathway . Necroptosis is a form of cell death that differs from the classical apoptosis pathway and is typically associated with inflammation. By inhibiting RIPK1, these compounds prevent the activation of this pathway, reducing inflammation and cell death .
Pharmacokinetics
The pharmacokinetic properties of 2,7-Diazaspiro[4One derivative, compound 41, exhibited prominent inhibitory activity against ripk1, suggesting it may have favorable adme properties .
Result of Action
The inhibition of RIPK1 by 2,7-Diazaspiro[4.5]decane derivatives results in a significant anti-necroptotic effect . For instance, compound 41 showed a significant anti-necroptotic effect in a necroptosis model in U937 cells .
生化分析
Biochemical Properties
2,7-Diazaspiro[4.5]decane plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been identified as a potent inhibitor of receptor-interacting protein kinase 1 (RIPK1), which is involved in the necroptosis pathway, a form of programmed cell death . The compound interacts with RIPK1 by binding to its active site, thereby inhibiting its kinase activity and preventing the activation of necroptosis. This interaction is significant as it offers potential therapeutic applications in treating inflammatory diseases where necroptosis is a contributing factor.
Cellular Effects
The effects of 2,7-Diazaspiro[4.5]decane on various cell types and cellular processes are profound. In U937 cells, a model for studying necroptosis, the compound has demonstrated significant anti-necroptotic effects . By inhibiting RIPK1, 2,7-Diazaspiro[4.5]decane prevents the cascade of events leading to cell death, thereby preserving cell viability. Additionally, the compound influences cell signaling pathways, particularly those involved in inflammation and cell survival, and modulates gene expression related to these pathways.
Molecular Mechanism
At the molecular level, 2,7-Diazaspiro[4.5]decane exerts its effects primarily through the inhibition of RIPK1 kinase activity. The compound binds to the active site of RIPK1, blocking its ability to phosphorylate downstream targets involved in the necroptosis pathway This inhibition prevents the formation of the necrosome complex, a critical step in the execution of necroptosis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,7-Diazaspiro[4.5]decane have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, maintaining its inhibitory activity against RIPK1 over extended periods . Its degradation products and long-term effects on cellular function are areas of ongoing research. In vitro studies have shown that the compound can sustain its anti-necroptotic effects for several days, while in vivo studies are needed to assess its long-term impact on cellular function.
Dosage Effects in Animal Models
The effects of 2,7-Diazaspiro[4.5]decane vary with different dosages in animal models. At lower doses, the compound effectively inhibits RIPK1 activity without causing significant toxicity . At higher doses, there may be threshold effects where the compound’s efficacy plateaus, and toxic or adverse effects become more pronounced. These effects include potential off-target interactions and disruption of normal cellular processes. Careful dosage optimization is essential to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
2,7-Diazaspiro[4.5]decane is involved in several metabolic pathways, primarily those related to its role as an enzyme inhibitor. The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its biotransformation into various metabolites . These metabolites may retain some inhibitory activity against RIPK1 or other targets, contributing to the overall pharmacological profile of the compound. The effects on metabolic flux and metabolite levels are areas of active research.
Transport and Distribution
Within cells and tissues, 2,7-Diazaspiro[4.5]decane is transported and distributed through interactions with specific transporters and binding proteins . The compound’s solubility in organic solvents and its moderate lipophilicity facilitate its diffusion across cell membranes. Once inside the cell, it may localize to specific compartments where RIPK1 and other targets are present. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of 2,7-Diazaspiro[4.5]decane is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with RIPK1 and other cytoplasmic proteins involved in cell death pathways Post-translational modifications, such as phosphorylation, may influence its localization and activity
属性
IUPAC Name |
2,9-diazaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-2-8(6-9-4-1)3-5-10-7-8/h9-10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLTYXRTDQXURA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC2)CNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595257 | |
| Record name | 2,7-Diazaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40865-50-7 | |
| Record name | 2,7-Diazaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (R)-2-(3,4-dichlorobenzyl)-N-(4-methylbenzyl)-2,7-diazaspiro(4.5)decane-7-carboxamide interact with IRE1α and what are the downstream effects?
A1: (R)-2-(3,4-dichlorobenzyl)-N-(4-methylbenzyl)-2,7-diazaspiro(4.5)decane-7-carboxamide functions as an ATP-competitive inhibitor, targeting the kinase domain of IRE1α. [] The compound binds to the catalytic residues Lys599 and Glu612 within the ATP-binding pocket. This interaction forces the kinase activation loop into a "DFG-out" conformation, hindering the enzyme's catalytic activity. [] Consequently, this binding event inhibits both the kinase and endoribonuclease (RNase) activities of IRE1α. [] Structurally, the inhibitor binding induces a conformational shift in the αC helix of the kinase domain, disrupting the dimer interface and ultimately leading to the separation of the RNase domains. [] This separation disrupts the network of hydrogen bonds crucial for RNase activity, rendering the enzyme inactive. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Chloro-2-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1320658.png)
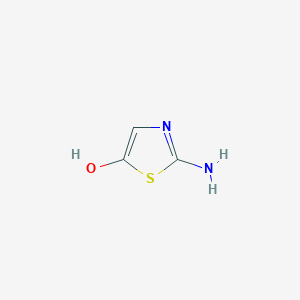

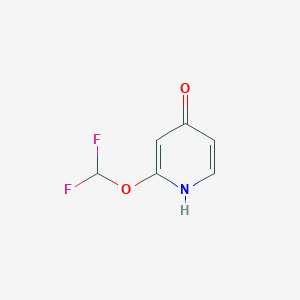


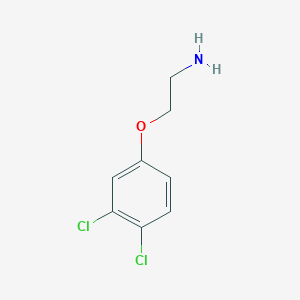
![Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate](/img/structure/B1320686.png)

